molecular formula C7H16ClNO5 B12585783 (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride CAS No. 650636-14-9

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride

Cat. No.: B12585783
CAS No.: 650636-14-9
M. Wt: 229.66 g/mol
InChI Key: URSMMLQPWOKPCV-RGMNGODLSA-N
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Description

(2S)-2-Amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid hydrochloride is a synthetic α-amino acid derivative characterized by a polyethylene glycol (PEG)-like side chain at the β-position of the amino acid backbone. The hydrophilic 2-(2-hydroxyethoxy)ethoxy group enhances solubility in aqueous media, making it a candidate for pharmaceutical applications, particularly in drug conjugation or peptide engineering. Its hydrochloride salt form improves crystallinity and stability, which is typical for amino acid derivatives to facilitate handling and storage .

Below, we compare it with structurally and functionally related compounds.

Properties

CAS No.

650636-14-9

Molecular Formula

C7H16ClNO5

Molecular Weight

229.66 g/mol

IUPAC Name

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO5.ClH/c8-6(7(10)11)5-13-4-3-12-2-1-9;/h6,9H,1-5,8H2,(H,10,11);1H/t6-;/m0./s1

InChI Key

URSMMLQPWOKPCV-RGMNGODLSA-N

Isomeric SMILES

C(COCCOC[C@@H](C(=O)O)N)O.Cl

Canonical SMILES

C(COCCOCC(C(=O)O)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride typically involves multiple steps. One common method includes the protection of functional groups, followed by the introduction of ether linkages through nucleophilic substitution reactions. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride is used to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used in drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the ether linkages provide flexibility and solubility. The carboxylic acid group can participate in ionic interactions, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogs with Hydrophilic Side Chains

(2S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic Acid Hydrochloride (CID: 155903179)
  • Structure : Features a fluorinated aromatic ring with a hydroxyl group.
  • Applications : Used in radiopharmaceuticals due to fluorine’s isotopic properties .
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic Acid Hydrochloride (CAS: 2375248-68-1)
  • Structure : Contains halogenated (Cl, F) aromatic substituents.
  • Key Differences : Halogens enhance lipophilicity (LogP ~1.5–2.0) and metabolic stability but reduce water solubility compared to the target compound’s hydrophilic ether chain.
  • Applications : Investigated in kinase inhibitors for cancer therapy .
(2S)-2-Amino-3-[1′,2′,3′-benzotriazin-4′(3H)-one]propanoic Acid Hydrochloride (Compound 18)
  • Structure: A benzotriazinone heterocycle replaces the ether chain.
  • Key Differences: The planar heterocycle enables intercalation with biomolecules (e.g., DNA), while the target compound’s ether chain is sterically flexible and non-intercalating.
  • Applications: Potential in antiviral or antibacterial agents .

Analogs with Ether or PEG-like Substituents

(2R)-2-Amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic Acid Dihydrochloride
  • Structure : Enantiomeric form of the target compound with an additional HCl.
  • Key Differences : The (2R) configuration may alter receptor binding in chiral environments. Dihydrochloride salts often exhibit higher hygroscopicity .
Ethyl (2S)-2-Amino-3-(1-methylcyclopropyl)propanoate Hydrochloride (CAS: 2940873-95-8)
  • Structure : Esterified carboxylate and a cyclopropyl group.
  • Key Differences : The ester group (vs. free carboxylic acid) enhances cell permeability but requires metabolic activation. The cyclopropyl group introduces steric hindrance, unlike the linear ether chain in the target compound .

Functional Comparison Table

Compound Name Substituent Key Features Solubility (Predicted) Potential Applications
Target Compound 2-(2-hydroxyethoxy)ethoxy Flexible, hydrophilic, neutral High (PEG-like solubility) Drug delivery, protein engineering
(2S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid HCl Fluorophenol Aromatic, acidic Moderate Radiopharmaceuticals
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid HCl Halogenated aryl Lipophilic, metabolically stable Low Kinase inhibitors
Ethyl (2S)-2-amino-3-(1-methylcyclopropyl)propanoate HCl Cyclopropyl, ester Cell-penetrating, prodrug Moderate CNS therapeutics

Biological Activity

(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride is a compound that has garnered attention for its potential biological activities due to its unique structural characteristics. This article provides a detailed examination of its biological activity, including its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H16ClNO5
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 650636-14-9

The compound features an amino group, multiple ether linkages, and a carboxylic acid group, which contribute to its solubility and stability in biological systems. The hydrochloride form enhances these properties, making it suitable for various applications in scientific research and pharmaceuticals.

The biological activity of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride can be attributed to several mechanisms:

  • Binding Affinity : The amino group can form hydrogen bonds with enzymes or receptors, while the ether linkages contribute to the compound's flexibility and solubility in aqueous environments. The carboxylic acid group may engage in ionic interactions, enhancing binding affinity with biological targets.
  • Interaction with Biological Molecules : Studies indicate that this compound can interact with various biomolecules, potentially influencing metabolic pathways and cellular functions. Its structural complexity allows for diverse chemical modifications, which may lead to enhanced biological activity.

Case Studies

  • Anti-inflammatory Effects : Research has shown that compounds similar to (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride exhibit significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to reduce pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic application in inflammatory diseases .
  • Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity among related compounds. For example, treatments with certain derivatives resulted in reduced cell viability in cancer cell lines, indicating a possible role in cancer therapy .

Comparative Analysis

The following table summarizes the structural similarities and key features of compounds related to (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride:

Compound NameCAS NumberKey Features
3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid11608245Contains multiple ether linkages but differs in chain length.
(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride16213721Has an amino group similar to the target compound but lacks ether linkages.
(2S)-2-amino-3-[2-(2-hydroxyethoxy)]propanoic acid650636-16-1Similar structure but fewer ether groups compared to the target compound.

These comparisons highlight the uniqueness of (2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid; hydrochloride in terms of its structural complexity and potential for diverse applications.

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